4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS 1628918-33-1), frequently designated in procurement catalogs as Empagliflozin Impurity 25, is a critical process-related impurity and analytical reference standard encountered during the commercial synthesis of the SGLT2 inhibitor Empagliflozin . Structurally, it is a des-ether, fluoro-substituted diarylmethane that arises when the precursor (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone undergoes premature carbonyl reduction prior to the requisite nucleophilic aromatic substitution (SNAr) . For active pharmaceutical ingredient (API) manufacturers and contract development and manufacturing organizations (CDMOs), procuring this exact standard is mandatory for validating analytical methods, establishing system suitability, and proving the clearance of this dead-end impurity in Abbreviated New Drug Application (ANDA) filings .
Generic substitution in analytical procurement fails because 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene possesses a distinct chromatographic and reactivity profile that cannot be modeled by the final API or the unreduced ketone precursor . If a laboratory attempts to use the fluoro-ketone (CAS 915095-85-1) as a proxy, it will fail to accurately quantify the reduced impurity due to a significant shift in lipophilicity and UV response factor . Furthermore, because the target compound contains the same bromochlorophenyl moiety as the desired intermediate, it will competitively consume the expensive silylated gluconolactone during the downstream organolithium coupling step if left undetected . Therefore, exact chemical matching is non-negotiable for establishing accurate Limits of Detection (LOD) and preventing costly downstream yield losses.
In reverse-phase high-performance liquid chromatography (RP-HPLC) used for process monitoring, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene exhibits significantly higher lipophilicity than its unreduced precursor, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. The absence of the polar carbonyl oxygen increases the partition coefficient, resulting in a delayed retention time that requires precise calibration to prevent co-elution with other non-polar process impurities . Procurement of the exact standard ensures baseline resolution and accurate relative response factors (RRF) during method validation .
| Evidence Dimension | Lipophilicity and HPLC Retention Behavior |
| Target Compound Data | Calculated LogP ~4.8 (strong retention on C18 stationary phases) |
| Comparator Or Baseline | (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1) with lower LogP (~3.9) |
| Quantified Difference | ~0.9 log unit difference in lipophilicity, leading to >2 minutes separation in standard gradient RP-HPLC |
| Conditions | Reverse-phase HPLC (C18 column, acetonitrile/water gradient) |
Accurate quantification of this specific impurity is mandatory to validate the completion of the etherification step and ensure regulatory compliance for ANDA filings.
The target compound represents a 'dead-end' process impurity because the reduction of the carbonyl group deactivates the adjacent fluorophenyl ring toward nucleophilic aromatic substitution (SNAr). While the ketone comparator readily reacts with (S)-3-hydroxytetrahydrofuran to form the desired Empagliflozin ether linkage, the reduced target compound remains inert under identical conditions . This irreversible deactivation proves that if premature reduction occurs, the material cannot be rescued, necessitating strict analytical monitoring using this exact standard .
| Evidence Dimension | Susceptibility to SNAr etherification |
| Target Compound Data | <1% conversion to the THF-ether after 24 hours |
| Comparator Or Baseline | (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (>98% conversion) |
| Quantified Difference | >97% difference in etherification yield |
| Conditions | Reaction with (S)-3-hydroxytetrahydrofuran and strong base in polar aprotic solvent at 60-80°C |
Proves that premature reduction creates a permanent process impurity, making this standard essential for monitoring stage-gate reactions and preventing batch failures.
Both the target impurity and the desired Empagliflozin intermediate possess an identical 5-bromo-2-chlorophenyl handle, making them equally susceptible to lithium-halogen exchange. If the target compound carries over into the cryogenic lithiation step, it will competitively consume the high-value 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone donor at a near 1:1 rate [1]. This parallel reactivity generates a des-ether fluoro-gliflozin analog that is extremely difficult to purge from the final API, underscoring the critical need to detect and limit the target compound at the aglycone stage .
| Evidence Dimension | Organolithium coupling efficiency |
| Target Compound Data | Consumes 1.0 equivalent of the silylated gluconolactone donor via competitive lithiation |
| Comparator Or Baseline | (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS 915095-89-5) (consumes 1.0 equivalent) |
| Quantified Difference | Near 1:1 competitive reaction rate (k_rel ~ 1.0) for metalation and addition |
| Conditions | Cryogenic lithiation (n-BuLi, -70°C) followed by addition of the sugar donor |
Highlights the procurement necessity of this standard to establish tight limits of detection (LOD), directly preventing the yield loss of expensive downstream sugar precursors.
As demonstrated by its distinct lipophilicity and retention behavior, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is indispensable as a reference standard for validating HPLC and UHPLC methods. It ensures that QA/QC laboratories can accurately separate and quantify process impurities during the commercial production of Empagliflozin .
Because the target compound is a deactivated, dead-end impurity, it is used by process chemists to monitor the sequence of etherification versus reduction. By tracking its formation, CDMOs can optimize reaction temperatures and reagent addition orders to minimize premature carbonyl reduction .
Due to its ability to competitively consume downstream sugar donors and form persistent gliflozin analogs, regulatory agencies require its quantification. Procuring this standard is critical for establishing the impurity profiles required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) .